1,2,4-Trichlorobenzene-d3

Descripción

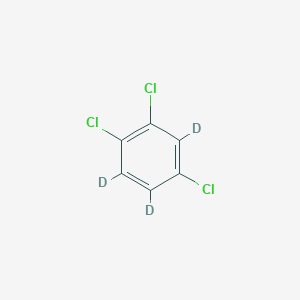

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,4-trichloro-3,5,6-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKONEOXTCPAFI-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583993 | |

| Record name | 1,2,4-Trichloro(~2~H_3_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-72-6 | |

| Record name | 1,2,4-Trichloro(~2~H_3_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2199-72-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,4 Trichlorobenzene D3

Strategies for Deuteration of Aromatic Compounds

The introduction of deuterium (B1214612) into aromatic compounds, a process known as deuteration, is fundamental to synthesizing molecules like 1,2,4-Trichlorobenzene-d3. This substitution of hydrogen with its heavier isotope can be accomplished through various methods, each with specific advantages and applications. The most common strategies rely on hydrogen isotope exchange (HIE) reactions, where protons on the aromatic ring are swapped for deuterons from a deuterium source. nih.gov

Key strategies include:

Acid-Catalyzed Exchange : This is a widely used method that involves treating the aromatic compound with a deuterated acid or a combination of a catalyst and a deuterium source. google.com Strong acids such as deuterated sulfuric acid (D₂SO₄) or superacids can facilitate the electrophilic substitution of hydrogen for deuterium on the aromatic ring. google.com Another approach involves using a strong acid (with a pKa ≤ 1) in a deuterated solvent, where the equivalent ratio of deuterium atoms to aromatic hydrogens is at least 2. google.com

Metal-Catalyzed Exchange : Transition metal catalysts are effective in facilitating H/D exchange. google.com Catalysts based on platinum, palladium, or rhodium can activate the C-H bonds of the aromatic ring, allowing for exchange with deuterium sources like deuterium gas (D₂) or heavy water (D₂O). google.comtn-sanso.co.jp

Microwave-Assisted Synthesis : To enhance reaction efficiency, microwave irradiation can be employed. google.comtn-sanso.co.jp This technology can accelerate the H/D exchange reaction between an aromatic compound and a deuterium source like D₂O, often under high temperature and pressure conditions. tn-sanso.co.jp Flow synthesis methods using microwave reactors have been developed to improve throughput and reaction efficiency. tn-sanso.co.jp

Synthesis from Deuterated Precursors : An alternative to direct deuteration is to build the target molecule from smaller, already deuterated starting materials. simsonpharma.com For instance, starting with deuterated benzene (B151609) and performing subsequent chlorination reactions could, in principle, yield the desired product.

Table 1: Comparison of General Deuteration Strategies

| Strategy | Description | Deuterium Source | Typical Conditions |

| Acid-Catalyzed Exchange | Aromatic compound is treated with a strong deuterated acid or a catalyst in a deuterated solvent. google.comgoogle.com | D₂SO₄, D₂O, Deuterated Solvents google.comgoogle.com | Varies; can be performed over hours or days. google.com |

| Metal-Catalyzed Exchange | A transition metal catalyst facilitates the exchange between the aromatic C-H bonds and a deuterium source. google.com | D₂ gas, D₂O google.comtn-sanso.co.jp | Requires specific metal catalysts (e.g., Platinum on alumina). tn-sanso.co.jp |

| Microwave-Assisted Synthesis | Microwave energy is used to accelerate the H/D exchange reaction. tn-sanso.co.jp | D₂O tn-sanso.co.jp | High temperature and pressure. tn-sanso.co.jp |

| Deuterated Precursors | The target molecule is synthesized from starting materials that already contain deuterium. simsonpharma.com | Deuterated starting materials (e.g., Benzene-d6) | Standard synthetic reaction conditions. |

Precursors and Reaction Pathways for 1,2,4-Trichlorobenzene (B33124) Synthesis

The synthesis of the non-labeled parent compound, 1,2,4-trichlorobenzene, is a well-established industrial process. Understanding these pathways is crucial as the deuterated analogue is often produced by modifying these existing methods or by deuterating the final product.

The primary manufacturing routes for 1,2,4-trichlorobenzene are:

Chlorination of Benzene : Direct chlorination of benzene in the presence of a catalyst like iron(III) chloride can produce a mixture of chlorobenzene isomers, including 1,2,4-trichlorobenzene. wikipedia.orgwikipedia.org The reaction conditions and catalysts can be adjusted to favor the formation of this specific isomer. wikipedia.org

Chlorination of Dichlorobenzenes : A more selective method involves the chlorination of dichlorobenzene isomers. The chlorination of 1,4-dichlorobenzene (B42874) yields almost exclusively 1,2,4-trichlorobenzene. wikipedia.org A patented method describes isomerizing a mixture of ortho- and para-dichlorobenzene to enrich the meta-dichlorobenzene content, which is then chlorinated to predominantly produce 1,2,4-trichlorobenzene. google.com This process takes advantage of the fact that the electrophilic chlorination of m-dichlorobenzene is highly regioselective for the 4-position. google.com

Dehydrochlorination of Hexachlorocyclohexane : 1,2,4-Trichlorobenzene is also a major product resulting from the dehydrochlorination of hexachlorocyclohexane, which is an intermediate in the production of the insecticide lindane. wikipedia.org

Table 2: Major Synthesis Pathways for 1,2,4-Trichlorobenzene

| Pathway | Precursor(s) | Key Reaction Steps | Selectivity |

| Direct Chlorination | Benzene wikipedia.org | Electrophilic chlorination with a catalyst (e.g., FeCl₃). wikipedia.org | Produces a mixture of isomers; conditions can be optimized. wikipedia.org |

| Chlorination of Dichlorobenzene | 1,4-Dichlorobenzene or a mixture of dichlorobenzenes. wikipedia.orggoogle.com | Isomerization of o- and p-isomers to m-dichlorobenzene, followed by chlorination. google.com | High selectivity, especially from 1,4-dichlorobenzene or enriched m-dichlorobenzene. wikipedia.orggoogle.com |

| Dehydrochlorination | Hexachlorocyclohexane wikipedia.org | Elimination of HCl. wikipedia.org | A main product, but other isomers can form. |

Isotopic Incorporation Techniques

The specific incorporation of three deuterium atoms onto the 1,2,4-trichlorobenzene scaffold can be achieved either by deuterating the final molecule or by using a deuterated precursor. The most common and direct approach is the hydrogen-deuterium exchange on the pre-synthesized 1,2,4-trichlorobenzene.

Given the three available positions for substitution on the 1,2,4-trichlorobenzene ring (positions 3, 5, and 6), direct exchange is a feasible method. This would typically involve an acid-catalyzed H/D exchange reaction. By subjecting 1,2,4-trichlorobenzene to a strong deuterating medium, such as deuterated sulfuric acid (D₂SO₄) or a mixture of D₂O and a catalyst, the hydrogen atoms at positions 3, 5, and 6 can be replaced by deuterium atoms. cdnsciencepub.com The reaction conditions, including temperature, time, and catalyst choice, would be optimized to achieve a high level of isotopic enrichment, typically aiming for 98% or higher. isotope.com

Alternatively, one could envision a synthesis starting from benzene-d6. However, controlling the regioselectivity of the chlorination to produce the 1,2,4-isomer specifically, without forming significant amounts of the 1,2,3- and 1,3,5-isomers, would present a significant synthetic challenge. Therefore, post-synthesis isotopic exchange on the unlabeled 1,2,4-trichlorobenzene is the more practical and controlled method for producing this compound.

Purification and Characterization of Synthetic this compound

After synthesis, the crude product must be purified to remove any remaining starting materials, non-deuterated or partially deuterated species, and other byproducts. The purified compound is then rigorously characterized to confirm its chemical identity, chemical purity, and isotopic enrichment.

Purification: Standard laboratory and industrial techniques are used for purification.

Distillation : Given that 1,2,4-trichlorobenzene is a liquid at room temperature with a boiling point of 213.5 °C, distillation is an effective method for separating it from less volatile or more volatile impurities. wikipedia.orggoogle.com

Chromatography : Techniques such as gas chromatography (GC) or column chromatography can be used for high-purity separations, effectively isolating the desired deuterated compound from other isomers or impurities. google.com

Characterization: A combination of analytical methods is employed to verify the final product.

Mass Spectrometry (MS) : This is a primary tool for confirming deuteration. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight, which will be higher for the deuterated compound (approx. 184.47 g/mol ) compared to its non-deuterated counterpart (181.44 g/mol ). wikipedia.orgisotope.com MS is also the principal method for quantifying the isotopic purity (atom % D) by analyzing the distribution of isotopologues. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is essential for confirming the positions of the deuterium atoms. A ¹H NMR spectrum would show the disappearance of signals corresponding to the protons at the 3, 5, and 6 positions. Conversely, a ²H (deuterium) NMR spectrum would show signals confirming the presence and location of the deuterium atoms on the aromatic ring. simsonpharma.com

Certificate of Analysis (CoA) : Commercial suppliers provide a CoA with lot-specific data detailing the chemical purity (often ≥98%) and isotopic enrichment (e.g., 98 atom % D), as determined by these analytical techniques. scbt.comalfa-chemistry.com

Table 3: Physicochemical Properties for Characterization

| Property | 1,2,4-Trichlorobenzene | This compound |

| Molecular Formula | C₆H₃Cl₃ nih.gov | C₆D₃Cl₃ scbt.com |

| Molecular Weight | 181.44 g/mol wikipedia.org | ~184.47 g/mol isotope.com |

| CAS Number | 120-82-1 wikipedia.org | 2199-72-6 scbt.com |

Table 4: Analytical Techniques for Purity and Identity Confirmation

| Technique | Purpose | Information Obtained |

| Mass Spectrometry (MS/HRMS) | Isotopic Enrichment & Identity | Confirms molecular weight increase due to deuterium; quantifies the percentage of deuteration. researchgate.net |

| NMR Spectroscopy (¹H and ²H) | Structural Confirmation | Verifies the absence of hydrogen and the presence of deuterium at specific ring positions. simsonpharma.com |

| Gas Chromatography (GC) | Chemical Purity | Separates the target compound from volatile impurities and isomers to determine chemical purity. |

Advanced Analytical Techniques Utilizing 1,2,4 Trichlorobenzene D3

Mass Spectrometry (MS) Applications with Deuterated Internal Standards

The use of deuterated internal standards is a cornerstone of modern quantitative mass spectrometry. 1,2,4-Trichlorobenzene-d3 is particularly valuable in the analysis of priority pollutants and other environmental contaminants. isotope.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. This "isotope spike," in this case, this compound, homogenizes with the native analyte (1,2,4-Trichlorobenzene) throughout the extraction, cleanup, and analysis steps.

The fundamental principle of IDMS lies in the measurement of the isotope ratio of the analyte to its labeled internal standard. Because the standard is added at the beginning of the workflow, any sample loss during preparation affects both the native analyte and the standard equally. This internal calibration method corrects for variations in sample recovery and matrix effects, leading to highly accurate and precise quantification. The final concentration of the analyte is determined by the change in the isotopic ratio of the mixture.

This compound is frequently employed as an internal standard for the quantification of volatile organic compounds (VOCs) and other semi-volatile organic compounds in challenging matrices such as industrial wastewater, soil, and sediment. cdc.govcdc.gov Its utility is highlighted in methods developed by the U.S. Environmental Protection Agency (EPA) for environmental monitoring. lgcstandards.com

For instance, in the analysis of polychlorinated biphenyls (PCBs) in environmental samples, a complex group of persistent organic pollutants, deuterated standards are crucial for achieving reliable results. nih.govnih.gov The chemical similarity of this compound to certain PCB congeners makes it a suitable internal standard for their quantification by GC-MS.

The following table illustrates the application of deuterated internal standards in the analysis of environmental samples.

| Analyte Class | Matrix | Internal Standard Example | Analytical Technique |

| Volatile Organic Compounds (VOCs) | Water, Soil | 1,4-Dichlorobenzene-d4 | GC-MS |

| Polychlorinated Biphenyls (PCBs) | Sediment, Biota | 13C-labeled PCBs | HRGC-HRMS |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Dried Fruit | D10-phenanthrene | GC-MS |

This table provides examples of how different deuterated and isotopically labeled internal standards are used for the analysis of various organic pollutants in complex matrices.

A potential challenge in IDMS is the phenomenon of cross-contribution, where isotopic signals from the native analyte and the labeled internal standard overlap. This can occur if the mass spectrometer does not have sufficient resolution to distinguish between the isotopic clusters of the two compounds, or if there is natural isotopic abundance of heavier isotopes (e.g., ¹³C) in the native analyte that contributes to the signal of the deuterated standard.

To mitigate this, analytical methods are carefully developed. This includes selecting appropriate mass-to-charge ratio (m/z) ions for quantification that are unique to the analyte and the internal standard. Additionally, the purity of the deuterated standard is critical; this compound is typically used at a high isotopic purity (e.g., 98 atom % D) to minimize the contribution of unlabeled species. sigmaaldrich.com Mathematical corrections can also be applied to the data to account for any unavoidable overlap in isotopic signals, ensuring the accuracy of the final quantitative results.

Gas Chromatography (GC) Coupled Techniques

Gas chromatography is a premier separation technique for volatile and semi-volatile compounds. When coupled with a detector like a mass spectrometer, it provides a powerful tool for the identification and quantification of analytes in complex mixtures.

GC-MS is the most widely used technique for identifying and quantifying trichlorobenzenes in environmental matrices. cdc.gov Methods such as those outlined by the EPA, including EPA Method 8260 for volatile organic compounds, utilize GC-MS for the analysis of contaminants in various environmental samples. clu-in.org In these methods, a sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

The use of an internal standard like this compound in these methods is crucial for ensuring accuracy and precision, as it compensates for variability in injection volume and instrument response.

1,2,4-Trichlorobenzene (B33124) is classified as a volatile organic compound and is often included in the target analyte lists for environmental monitoring programs. newtowncreek.infogcms.cz Its deuterated analog, this compound, is an ideal internal standard for its quantification in air, water, and soil samples. The similar volatility and chromatographic behavior of the labeled and unlabeled compounds ensure that they co-elute from the GC column, allowing for accurate quantification by IDMS principles as described earlier.

The following table presents typical instrumental parameters for the GC-MS analysis of VOCs, including 1,2,4-Trichlorobenzene.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 40 °C, hold 2 min, ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-350 amu |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |

This table provides a general overview of typical GC-MS conditions for the analysis of volatile organic compounds. Specific parameters may vary depending on the exact methodology and instrumentation used.

Optimization of Chromatographic Separations with Deuterated Standards

Deuterated compounds, such as this compound, are frequently employed as internal standards to optimize chromatographic separations, especially when coupled with mass spectrometry (GC-MS). astm.orgnih.govnih.gov The use of a deuterated internal standard is a critical refinement in quantitative analysis protocols, designed to correct for variations in analyte recovery that can arise from sample size, matrix effects, and variability in the instrument's ion source. nih.govnih.govresearchgate.net

In environmental analysis, for instance, methods for determining volatile organic compounds in water samples utilize deuterated internal standards to improve the reliability of quantification. astm.org The standard is added to a sample in a known quantity before preparation and analysis. astm.org Because the deuterated standard has nearly identical chemical and physical properties to its non-deuterated counterpart (the analyte), it experiences similar losses during sample extraction, cleanup, and injection. However, due to its different mass, it can be distinguished from the analyte by the mass spectrometer.

This approach allows for the calculation of a response factor based on the analysis of standard mixtures containing both the compounds of interest and the internal standard. astm.org By comparing the peak area of the analyte to the peak area of the known amount of the deuterated internal standard, a more accurate quantification can be achieved, effectively optimizing the separation by correcting for analytical variability. astm.org This technique is reliable and transferable between different laboratories. nih.govnih.gov For example, quantitative pyrolysis-GC/MS methods have been developed using deuterated internal standards to quantify tire tread particles in environmental samples like soil, sediment, and air. nih.govnih.govresearchgate.net

Table 1: Role of Deuterated Standards in Chromatographic Optimization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules and is particularly valuable for assessing the isotopic purity of deuterated compounds like this compound. rsc.orgmdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and the chemical environment of atoms. mdpi.com For isotopically labeled compounds, NMR can confirm the positions of the deuterium (B1214612) labels and determine the percentage of isotopic enrichment. rsc.org A strategy combining high-resolution mass spectrometry (HR-MS) and NMR is often proposed to comprehensively determine both the isotopic enrichment and the structural integrity of deuterated compounds. rsc.org

Deuterium NMR (²H NMR)

Deuterium NMR, or ²H NMR, is a specialized NMR technique that directly observes the deuterium (²H or D) nucleus. magritek.com It is highly effective for verifying the success of a deuteration process. magritek.com A deuterated compound will show distinct peaks in its ²H NMR spectrum corresponding to the positions of the deuterium atoms. magritek.com

The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, but the signals for deuterium are naturally broader. magritek.com For compounds with a high degree of deuterium enrichment (e.g., >98 atom % D), conventional ¹H NMR may be limited by the very low intensity of the remaining proton signals. sigmaaldrich.com In such cases, ²H NMR becomes an appealing alternative for both structure verification and enrichment determination. sigmaaldrich.com One of the key advantages of ²H NMR is its ability to directly observe and quantify labile deuterons (e.g., in -ND2 or -OD groups), which can be challenging with other methods. sigmaaldrich.com

¹H and ¹³C NMR Spectral Analysis of Deuterated Compounds

The analysis of ¹H and ¹³C NMR spectra provides complementary information for the structural and purity assessment of deuterated compounds.

In ¹H NMR spectroscopy , the most direct evidence of successful deuteration is the disappearance or significant reduction in the intensity of signals at positions where hydrogen atoms have been replaced by deuterium. magritek.com A combination of ¹H NMR and ²H NMR can be used to establish a robust method for accurately determining the isotopic abundance of deuterated reagents. nih.gov For 1,2,4-Trichlorobenzene, which has three aromatic protons, the ¹H NMR spectrum shows a characteristic pattern. The deuteration to form this compound would result in the absence of these signals in the ¹H spectrum, confirming the isotopic substitution.

Table 2: Representative ¹H NMR Data for 1,2,4-Trichlorobenzene (Non-deuterated)

Data is illustrative and based on typical values found in spectral databases for the unlabeled compound in CDCl₃. chemicalbook.com Actual shifts can vary with solvent and conditions.

In ¹³C NMR spectroscopy , the presence of deuterium atoms attached to or near a carbon atom influences the carbon's signal. The C-D bond causes splitting of the carbon signal (due to coupling) and can also affect the chemical shift and relaxation time of the carbon nucleus. For example, a study on dimethyl azelate and its deuterated analog (d6-DMA) using ¹³C NMR showed that the relaxation rate of the carbonyl carbon in the deuterated version was significantly faster than in the non-deuterated compound. researchgate.net This change in relaxation properties is a direct consequence of the interaction between the deuterium and carbon nuclei. researchgate.net When analyzing the ¹³C NMR spectrum of a deuterated compound, these effects can provide further confirmation of the location and extent of deuteration.

Table of Compounds Mentioned

Environmental Fate and Biotransformation Studies of Trichlorobenzenes with D3 Analogs

Microbial Degradation Pathways of Trichlorobenzenes

The environmental persistence of trichlorobenzenes (TCBs) is significantly influenced by microbial activity. The deuterated analog, 1,2,4-Trichlorobenzene-d3 (1,2,4-TCB-d3), serves as a crucial tracer for elucidating the complex degradation pathways of its non-labeled counterpart, 1,2,4-Trichlorobenzene (B33124) (1,2,4-TCB).

Biodegradation Mechanisms and Kinetics

Microbial degradation of 1,2,4-TCB can proceed under both aerobic and anaerobic conditions, each following distinct mechanisms. Aerobically, the degradation is typically initiated by dioxygenase enzymes, which hydroxylate the aromatic ring to form chlorinated catechols. researchgate.net These intermediates are then further processed and channeled into the tricarboxylic acid (TCA) cycle, potentially leading to complete mineralization. researchgate.netethz.ch

Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination. cdc.govnih.gov In this process, microorganisms use the chlorinated benzene (B151609) as an electron acceptor, sequentially removing chlorine atoms. This typically results in the formation of less chlorinated congeners, such as dichlorobenzenes (DCBs) and monochlorobenzene (MCB). cdc.govnih.gov

The kinetics of 1,2,4-TCB biodegradation can vary significantly depending on environmental conditions. Under methanogenic conditions in an anaerobic sediment slurry, the first-order biodegradation half-life of 1,2,4-TCB has been reported to be approximately 41 days. cdc.gov In another study investigating biodegradation at oxic-anoxic interfaces, zero-order dechlorination rates of up to 31.3 μM/hr were observed. nih.gov In soil, mineralization rates can be much slower, with one study reporting a rate of approximately 1.0 nanomole per day per 20 grams of soil. cdc.gov

| Condition | Rate Constant/Half-life | Reference |

|---|---|---|

| Anaerobic sediment slurry (methanogenic) | Half-life: ~41 days | cdc.gov |

| Oxic-anoxic interface | Zero-order rate: up to 31.3 μM/hr | nih.gov |

| Soil | Mineralization rate: ~1.0 nmol/day/20g soil | cdc.gov |

Identification of Degradation Products using Labeled Tracers

The use of isotopically labeled compounds like 1,2,4-TCB-d3 is instrumental in unequivocally identifying degradation products. By tracking the deuterium (B1214612) label, researchers can distinguish between metabolites derived from the target compound and other background substances.

Under aerobic conditions, the primary degradation products of 1,2,4-TCB are dichlorophenols, specifically 2,4-dichlorophenol, 2,5-dichlorophenol, and 3,4-dichlorophenol. cdc.gov The initial hydroxylation of the benzene ring leads to the formation of these key intermediates. researchgate.net

In anaerobic environments, reductive dechlorination leads to a different suite of products. The primary byproducts observed are 1,4-dichlorobenzene (B42874) and monochlorobenzene. cdc.gov Further degradation can lead to the formation of benzene.

| Condition | Primary Degradation Products | Reference |

|---|---|---|

| Aerobic | 2,4-Dichlorophenol, 2,5-Dichlorophenol, 3,4-Dichlorophenol | cdc.gov |

| Anaerobic | 1,4-Dichlorobenzene, Monochlorobenzene | cdc.gov |

Mammalian Metabolism of Trichlorobenzenes

In mammals, 1,2,4-TCB undergoes biotransformation to facilitate its excretion from the body. Isotopic tracers, such as 1,2,4-TCB-d3 and 14C-labeled 1,2,4-TCB, are invaluable for studying its absorption, distribution, metabolism, and excretion (ADME) profile.

Excretion and Distribution Studies using Isotopic Tracers

Studies in rats using 14C-labeled 1,2,4-TCB have shown that the compound is primarily excreted in the urine, with a smaller portion eliminated in the feces. nih.govcncb.ac.cn Within seven days of oral administration, approximately 66% of the dose was found in the urine and 17% in the feces. nih.govcncb.ac.cn A small amount (2.1%) was also detected in expired air. nih.govcncb.ac.cn

Tissue distribution studies in rats revealed that while the radioactivity was generally evenly distributed, adipose tissue showed a slightly higher concentration of the parent compound. nih.govosti.gov The terminal elimination half-lives from tissues were found to be 93 hours for the 1,2,4-isomer. osti.gov

Identification of Metabolites and Metabolic Pathways

The metabolism of 1,2,4-TCB in mammals involves several key pathways. The primary metabolites identified in the urine of rats are free and conjugated forms of 2,4,5-trichlorophenol (B144370) and 2,3,5-trichlorophenol. nih.govcncb.ac.cn

Another significant metabolic pathway is the formation of thiol-containing metabolites. In rats, a major portion of an oral dose is excreted in the bile as metabolites of the S-trichlorophenyl-mercapturic acid pathway. nih.gov These are ultimately excreted in the urine as isomeric mercapturic acids. nih.gov Minor metabolites also include sulfhydryl, methylthio, methylsulfoxide, and methylsulfone derivatives of TCB. nih.govcncb.ac.cn

Species-Specific Differences in Metabolism

Significant species-specific differences in the metabolism of 1,2,4-TCB have been observed, particularly between rats and rhesus monkeys. nih.gov While rats primarily form mercapturic acid conjugates, rhesus monkeys predominantly excrete glucuronide conjugates of trichlorophenols and a dihydrodiol. nih.gov

In rats, N-acetyl-S-(trichlorophenyl)-L-cysteine isomers accounted for 60-62% of the urinary metabolites. nih.gov In contrast, in monkeys, an isomeric pair of 3,4,6-trichloro-3,5-cyclohexadiene-1,2-diol glucuronides were the major urinary metabolites, accounting for 48-61%. nih.gov These findings underscore the importance of considering species differences when extrapolating metabolic data.

| Species | Major Metabolites | Metabolic Pathway | Reference |

|---|---|---|---|

| Rat | 2,4,5-Trichlorophenol, 2,3,5-Trichlorophenol, N-acetyl-S-(trichlorophenyl)-L-cysteine isomers | Hydroxylation, Mercapturic acid conjugation | nih.govnih.gov |

| Rhesus Monkey | 3,4,6-Trichloro-3,5-cyclohexadiene-1,2-diol glucuronides, Trichlorophenol glucuronides | Hydroxylation, Glucuronidation | nih.gov |

Photolytic and Chemical Degradation Studies

Studies focusing specifically on the photolytic and chemical degradation of this compound are limited in scientific literature. Deuterated analogs such as this are most commonly utilized as surrogate standards or internal standards in environmental and biological monitoring studies to quantify the presence and concentration of the non-deuterated parent compound, 1,2,4-Trichlorobenzene. The core assumption in these applications is that the deuterated compound behaves in a chemically and physically similar manner to its non-deuterated counterpart. Therefore, understanding the degradation of 1,2,4-Trichlorobenzene provides critical insight into the expected environmental fate of its d3 analog.

Transformation processes like photooxidation are key to the environmental fate of trichlorobenzenes. canada.ca In the atmosphere, vapor-phase trichlorobenzenes are primarily removed by reacting with photochemically produced hydroxyl radicals, with an estimated half-life for this reaction ranging from 16 to 38 days. cdc.gov Direct degradation by sunlight photolysis is not considered a major environmental fate pathway in the atmosphere. cdc.gov However, in aquatic environments, photolysis can be a more significant process. Studies have demonstrated that trichlorobenzenes can undergo photoreductive dechlorination in water when a photosensitizing agent is present, suggesting that this can be an important degradation route in sunlit surface waters containing natural photosensitizers. cdc.gov

Chemical degradation of 1,2,4-Trichlorobenzene has been investigated through various methods. Gamma radiolysis, for instance, has been shown to be an effective method for the degradation of chlorinated compounds, achieving 100% degradation of 1,2,4-Trichlorobenzene in certain solvents. nih.gov The primary pathway in this process is dechlorination, which leads to the formation of dichlorobenzenes (DCBs), monochlorobenzene (MCB), and eventually benzene. nih.gov The main dichlorobenzene product formed during this process is 1,4-DCB. nih.gov

Catalytic degradation is another area of active research. The use of synthesized cobalt oxide (Co3O4) has been shown to degrade 1,2,4-Trichlorobenzene through competitive pathways of hydrodechlorination and oxygen-attacking mechanisms. researchgate.net The hydrodechlorination pathway successively dechlorinates 1,2,4-Trichlorobenzene into the three dichlorobenzene isomers and then to monochlorobenzene. researchgate.net The oxidation pathway, involving lattice oxygen and superoxide (B77818) anions, can lead to the formation of chlorinated phenols or ring-cracking oxidation, producing lower-molecular-weight products. researchgate.net

Interactive Data Table: Degradation Pathways of 1,2,4-Trichlorobenzene

| Degradation Process | Medium/Conditions | Key Findings | Primary Degradation Products | Reference |

| Photodegradation | Atmosphere | Reaction with hydroxyl radicals is the main pathway; direct photolysis is not significant. | - | cdc.gov |

| Photodegradation | Water | Photoreductive dechlorination occurs in the presence of photosensitizers. | Dichlorobenzenes, Monochlorobenzene | cdc.gov |

| Chemical Degradation (Gamma Radiolysis) | Organic Solvents (e.g., methanol, ethanol) | Achieved 100% degradation. | 1,4-Dichlorobenzene, Monochlorobenzene, Benzene | nih.gov |

| Chemical Degradation (Catalytic) | Cabbage-like Co3O4 catalyst | Competitive hydrodechlorination and oxidation pathways. | Dichlorobenzenes, Monochlorobenzene, Chlorinated phenols | researchgate.net |

Computational Chemistry and Modeling of 1,2,4 Trichlorobenzene D3

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic properties of 1,2,4-Trichlorobenzene-d3. These calculations provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

The electronic structure of this compound is characterized by a π-electron system of the benzene (B151609) ring, perturbed by the presence of three chlorine atoms and three deuterium (B1214612) atoms. The chlorine atoms, being highly electronegative, withdraw electron density from the aromatic ring through the inductive effect. This withdrawal influences the reactivity and electrostatic potential of the molecule.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can precisely map the electron density distribution and molecular orbital energies. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity, with the energy gap between them indicating its kinetic stability. The presence of deuterium in place of protium (B1232500) has a negligible effect on the electronic structure and bonding in the ground state due to the identical nuclear charge. However, subtle differences in vibrational energy levels can influence reactivity, a phenomenon explored in isotope effect studies.

Table 1: Calculated Electronic Properties of 1,2,4-Trichlorobenzene (B33124) (Note: Data for the deuterated species is computationally very similar to the non-deuterated analogue in its ground electronic state. The following are illustrative values for the parent compound.)

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 1.3 D | DFT/B3LYP/6-31G* |

This is an interactive data table. Users can sort and filter the data.

Quantum chemical methods are highly effective in predicting spectroscopic properties, which can be used to identify and characterize this compound.

Vibrational Frequencies: The vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum, can be calculated with good accuracy. The substitution of hydrogen with deuterium atoms leads to a significant and predictable shift in the frequencies of the C-D stretching and bending vibrations compared to the C-H vibrations in the non-deuterated isotopologue. This isotopic shift is a direct consequence of the heavier mass of deuterium and is a key feature used for its identification.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can predict the ¹³C and ¹H (or in this case, ²H) NMR chemical shifts with high precision. d-nb.info While the electronic environment is largely unchanged by isotopic substitution, subtle changes in vibrational averaging can lead to small but observable isotope effects on NMR chemical shifts. bibliotekanauki.pl Predicting these shifts is crucial for confirming the identity and purity of synthesized this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Notes |

| C-D Stretching Frequency | ~2250 cm⁻¹ | Lower than C-H stretch (~3050 cm⁻¹) due to heavier mass of Deuterium. |

| ¹³C NMR Chemical Shifts | 131-134 ppm | Specific shifts depend on the carbon's position relative to Cl and D atoms. |

| ²H NMR Chemical Shifts | 7.2-7.5 ppm | Similar range to ¹H NMR but with different coupling constants and relaxation times. |

This is an interactive data table. Users can sort and filter the data.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. mdpi.comnih.gov MD simulations model the atoms as classical particles and use a force field to describe the interactions between them. mdpi.com For this compound, MD simulations can be used to study its physical properties, such as diffusion in different media, and its interactions with other molecules, like solvents or biological macromolecules. nih.gov These simulations are crucial for understanding how the molecule behaves in a complex environment, such as in soil or water, which is essential for predicting its environmental transport and fate.

Theoretical Studies on Isotope Effects (Kinetic and Equilibrium Isotope Effects)

The substitution of hydrogen with deuterium in this compound gives rise to isotope effects, which are differences in the rates (Kinetic Isotope Effects, KIEs) or equilibria (Equilibrium Isotope Effects, EIEs) of chemical reactions. icm.edu.pl These effects primarily stem from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond has a lower ZPVE, making it stronger and requiring more energy to break.

Theoretical calculations can predict the magnitude of KIEs for various reactions, such as microbial degradation or atmospheric oxidation. researchgate.net For instance, if a C-D bond is broken in the rate-determining step of a degradation pathway, a significant primary KIE (typically >1) would be expected, meaning the deuterated compound would react more slowly. researchgate.net These theoretical predictions are invaluable for interpreting experimental degradation studies and elucidating reaction mechanisms.

Prediction of Environmental Behavior and Degradation Pathways

Computational models are increasingly used to predict the environmental behavior of chemicals. For this compound, these models can estimate its partitioning between air, water, and soil, as well as its potential for bioaccumulation. cdc.gov

Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structure with its properties, can be used to predict its toxicity and biodegradability. nih.govresearchgate.net Computational pathway prediction tools, such as those based on known metabolic reactions, can propose plausible degradation pathways for this compound in the environment. nih.gov For example, models can predict whether aerobic or anaerobic degradation is more likely and identify the potential intermediate metabolites. ethz.chresearchgate.net Under aerobic conditions, the initial step often involves dioxygenase-catalyzed hydroxylation, while anaerobic degradation typically proceeds through reductive dechlorination. ethz.chethz.ch Computational studies can help determine the thermodynamic feasibility and kinetic barriers of these different pathways. nih.gov

Table 3: Computationally Predicted Degradation Intermediates of 1,2,4-Trichlorobenzene

| Degradation Pathway | Key Intermediate Compounds |

| Aerobic | Dichlorocatechols, Chloro-cis,cis-muconates |

| Anaerobic (Reductive Dechlorination) | Dichlorobenzenes, Monochlorobenzene |

This is an interactive data table. Users can sort and filter the data.

Applications in Advanced Chemical Research and Materials Science

Use as a Solvent in Specialized Chemical Reactions

The non-deuterated compound, 1,2,4-trichlorobenzene (B33124) (TCB), is recognized for its utility as a solvent in various organic chemical reactions, particularly those requiring high temperatures. wikipedia.orgchemicalbook.com It is a colorless liquid with a high boiling point and is miscible with most organic solvents and oils. chemicalbook.comosha.gov These physical properties, which are nearly identical in its deuterated form, 1,2,4-trichlorobenzene-d3, make it suitable for specific, high-value research applications where isotopic labeling is beneficial.

1,2,4-Trichlorobenzene is a useful high-temperature solvent due to its high boiling point of approximately 213-214°C. wikipedia.orgsigmaaldrich.com This stability at elevated temperatures makes it a suitable medium for reactions that require significant energy input to proceed. wikipedia.org Its use as a solvent extends to its role as a heat-transfer medium in industrial settings. nih.gov While the expensive deuterated form, d3-TCB, is not typically used as a bulk solvent for large-scale synthesis, its properties make it an effective, non-reactive medium for small-scale, high-temperature mechanistic studies where the presence of deuterium (B1214612) is essential for analytical purposes.

In the field of polymer science, 1,2,4-trichlorobenzene is particularly valuable as a solvent for the characterization of polyolefins, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). wikipedia.org These polymers are often insoluble in common solvents at room temperature. wikipedia.org The high boiling point of TCB allows for techniques like high-temperature Gel Permeation Chromatography (GPC) to be performed, enabling the determination of the molecular weight distribution of these polymers. wikipedia.org

Nonpolar solvents are widely used in scanning tunneling microscope (STM) experiments, including single-molecule conductance studies. nih.gov 1,2,4-Trichlorobenzene is a common choice for these measurements because its moderately high boiling point mitigates evaporation at room temperature. nih.gov This property helps to minimize interference from Faradaic and capacitive currents that can complicate measurements in more volatile or polar media. nih.gov In this context, d3-TCB can serve as a solvent for creating single-molecule junctions, where researchers measure the electrical conductance of a single molecule, providing fundamental insights into charge transport at the molecular level. nih.gov

Role in Method Development and Validation for Chemical Analysis

Deuterated compounds are frequently used as internal standards for the quantification of pollutants in environmental samples like soil, water, and air. this compound is used in environmental analysis for the detection and quantification of priority pollutants. isotope.comisotope.com

In analytical techniques such as gas chromatography-mass spectrometry (GC-MS), an internal standard is a known amount of a compound added to a sample before analysis. Because the deuterated standard is chemically almost identical to the non-deuterated analyte, it behaves similarly during sample preparation and analysis. However, its slightly higher mass (due to the deuterium atoms) allows it to be distinguished from the analyte by the mass spectrometer. sigmaaldrich.comsigmaaldrich.com This allows for more accurate quantification by correcting for any loss of analyte during sample extraction and cleanup, as well as for variations in instrument response. The use of deuterated standards like d3-TCB helps to correct for "matrix effects," which are interferences from other components in complex environmental samples.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₆D₃Cl₃ scbt.com |

| CAS Number | 2199-72-6 scbt.com |

| Molecular Weight | 184.47 g/mol scbt.com |

| Isotopic Purity | ≥98 atom % D sigmaaldrich.com |

| Boiling Point | 214 °C (lit.) sigmaaldrich.com |

| Melting Point | 16 °C (lit.) sigmaaldrich.com |

| Density | 1.454 g/mL sigmaaldrich.com |

Research on Reaction Mechanisms via Isotopic Labeling

Isotope-labeled compounds are critical tools for investigating reaction mechanisms in chemistry. x-chemrx.com Substituting hydrogen atoms with deuterium in a molecule like 1,2,4-trichlorobenzene can provide deep insights into how a chemical reaction proceeds. x-chemrx.com

This is primarily achieved by studying the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly for the deuterated compound. By comparing the reaction rates of 1,2,4-trichlorobenzene and this compound, chemists can determine whether the C-H bond is broken during the slowest step of the reaction, which is crucial for elucidating the reaction pathway. For instance, studies on the degradation of TCB can utilize d3-TCB to understand the dechlorination pathway, which is important for environmental remediation research. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,4-Trichlorobenzene |

| This compound |

| Polyethylene |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Site-Specific Deuteration

The synthesis of specifically labeled deuterated compounds is crucial for their application in various scientific fields. Future research is focused on developing more efficient and selective methods for the site-specific deuteration of aromatic compounds like 1,2,4-Trichlorobenzene (B33124).

Current methods for producing deuterated aromatic compounds often involve hydrogen-deuterium (H-D) exchange reactions. oup.com These reactions typically use a deuterium (B1214612) source, such as heavy water (D₂O), and are often facilitated by transition metal catalysts like platinum, palladium, rhodium, or iridium. oup.comnih.govacs.org However, these methods can sometimes lack selectivity and may require harsh reaction conditions. oup.com

Novel approaches are being explored to overcome these limitations. One promising area is the refinement of catalytic systems to enhance regioselectivity, allowing for the precise placement of deuterium atoms on the aromatic ring. This includes the development of new pincer-type iron complexes that have shown high activity for hydrogen isotope exchange under mild conditions. nih.gov Another innovative strategy involves a photoredox-catalyzed, visible-light-mediated radical approach for H/D exchange, which offers a distinct pathway from traditional ionic processes. nih.gov

Furthermore, methods like the deamination of aromatic amines using reagents such as deuterohypophosphorous acid in deuterium oxide offer a pathway to introduce deuterium into a specific position on an aromatic ring. nih.govosti.gov This technique could be adapted for the synthesis of 1,2,4-Trichlorobenzene-d3 by starting with a corresponding amino-substituted precursor. The development of these novel synthetic routes is essential for producing highly pure, site-specifically deuterated this compound, which is critical for its use as an internal standard and in mechanistic studies.

Table 1: Comparison of Deuteration Methods for Aromatic Compounds

| Method | Catalyst/Reagent | Deuterium Source | Conditions | Selectivity |

|---|---|---|---|---|

| Catalytic H-D Exchange | Platinum, Palladium, Rhodium, Iridium | Heavy Water (D₂O) | Often high temperature and pressure | Can be variable |

| Iron Pincer Complex Catalysis | trans-dihydride iron(II) dinitrogen complex | Benzene-d6 | Mild (e.g., 50 °C) | Regioselective for sterically accessible C-H bonds |

| Photoredox Catalysis | Organophotocatalyst | Heavy Water (D₂O) | Visible light | High |

Advanced Applications in Metabolomics and Environmental Tracing

The primary application of this compound is as an internal standard in analytical chemistry, particularly in metabolomics and environmental tracing. isotope.comisotope.com Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished by mass spectrometry.

In metabolomics, which involves the comprehensive analysis of small molecules in biological systems, deuterated internal standards are essential for accurate quantification. nih.gov When analyzing complex biological samples, matrix effects can suppress or enhance the signal of the target analyte, leading to inaccurate results. By adding a known amount of this compound to a sample, any variations in sample preparation and analysis will affect both the deuterated standard and the native analyte similarly. This allows for the correction of these variations, a technique known as isotope dilution mass spectrometry, which significantly improves the accuracy and precision of the quantification. musechem.com

Similarly, in environmental tracing, this compound is used to monitor the fate and transport of pollutants. isotope.com 1,2,4-Trichlorobenzene is a priority pollutant, and its presence in the environment is a significant concern. epa.govnj.gov By using the deuterated form as a tracer, scientists can track the movement of the pollutant through various environmental compartments, such as water, soil, and air. This is crucial for understanding its environmental persistence, bioaccumulation, and degradation pathways. nih.gov The use of stable isotope-labeled compounds like this compound is a powerful tool for elucidating the environmental impact of chlorinated aromatic compounds. nih.gov

Integration with High-Resolution Analytical Platforms

The utility of this compound as an internal standard is greatly enhanced when coupled with high-resolution analytical platforms. rsc.orgacs.orgnih.gov Techniques such as high-resolution gas chromatography-mass spectrometry (GC-HRMS), particularly with Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, offer unparalleled sensitivity, selectivity, and mass accuracy. nih.govsepscience.comthermofisher.com

High-resolution mass spectrometry can differentiate between molecules with very similar masses, which is crucial when analyzing complex environmental or biological samples containing numerous compounds. mdpi.comnih.gov The high mass accuracy of these instruments allows for the confident identification of both the target analyte (1,2,4-Trichlorobenzene) and its deuterated internal standard (this compound), even in the presence of interfering matrix components. rsc.orgacs.org

FT-ICR MS, in particular, provides extremely high resolving power, enabling the separation of ions with minute mass differences. yale.edupnnl.govnih.gov This capability is especially beneficial for resolving the isotopic patterns of chlorinated compounds and ensuring that the signal from the deuterated standard is not convoluted with other signals. The integration of this compound with these advanced analytical platforms allows for the development of highly robust and reliable methods for the trace-level quantification of environmental contaminants and metabolites.

Table 2: High-Resolution Mass Spectrometry Platforms for Environmental Analysis

| Platform | Key Features | Application for this compound |

|---|---|---|

| GC-Orbitrap MS | High resolution, high mass accuracy, fast scanning | Accurate quantification and identification in complex matrices |

Expanding Computational Models for Predictive Toxicology and Environmental Impact

Computational modeling is becoming an increasingly important tool for predicting the toxicological and environmental effects of chemical compounds. nih.govyoutube.comwisdomlib.org Quantitative Structure-Activity Relationship (QSAR) models and Physiologically-Based Pharmacokinetic (PBPK) models are two such approaches that are being developed and refined. wikipedia.orgmdpi.com

Future research will focus on expanding these models to specifically account for the effects of isotopic labeling. While the chemical properties of this compound are very similar to its non-deuterated analog, the presence of deuterium can lead to a kinetic isotope effect. This effect can alter the rate of metabolic reactions, potentially leading to differences in the toxicological profile and environmental fate of the deuterated compound. clearsynth.com

PBPK models, which simulate the absorption, distribution, metabolism, and excretion of chemicals in the body, can be adapted to incorporate these isotopic effects. pnnl.govmdpi.comnih.govresearchgate.net By including parameters that account for the altered metabolism of this compound, these models could provide more accurate predictions of its internal dosimetry and potential toxicity.

Similarly, QSAR models, which predict the biological activity of a compound based on its chemical structure, could be refined to include descriptors that account for isotopic substitution. nih.govyoutube.comnih.gov This would allow for the prediction of the toxicity of deuterated compounds without the need for extensive animal testing. The development of these advanced computational models will be crucial for the risk assessment of isotopically labeled compounds and for understanding their environmental impact. epa.gov

Q & A

Basic Research Questions

Q. How is 1,2,4-Trichlorobenzene-d3 structurally characterized, and what analytical methods are recommended for verification?

- Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm deuterium substitution patterns and gas chromatography-mass spectrometry (GC-MS) to verify isotopic purity. For example, the InChI key

DMEDNTFWIHCBRK-NRUYWUNFSA-N(PubChem) provides a unique identifier for validating molecular structure . The molecular formula C6D3Cl3 and molecular weight 184.47 g/mol should align with spectral data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Storage : Keep in a cool, dry environment away from oxidizers and incompatible materials .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Waste Disposal : Follow hazardous waste guidelines due to its H410 classification (toxic to aquatic life). Neutralize residues before disposal .

Q. How is this compound synthesized, and what isotopic purity standards are expected?

- Methodological Answer : The compound is synthesized via catalytic deuteration of 1,2,4-trichlorobenzene using deuterium gas in the presence of palladium catalysts. Isotopic purity (≥98% D) must be confirmed via high-resolution mass spectrometry (HRMS) or isotope-ratio monitoring . Commercial batches often list CAS 2199-72-6 and MFCD00142381 for traceability .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) influence the reactivity of this compound in photodegradation studies?

- Methodological Answer : Deuterium’s higher mass reduces zero-point energy, potentially slowing reaction kinetics. For photodegradation experiments, compare degradation rates of deuterated vs. non-deuterated analogs under UV light (e.g., λ = 254 nm). Monitor intermediates via LC-MS/MS and track kinetic isotope effects (KIE) using Arrhenius plots .

Q. What experimental designs are optimal for resolving contradictions in environmental fate data (e.g., soil vs. aquatic persistence)?

- Methodological Answer : Conduct parallel microcosm studies:

- Soil Systems : Use OECD 307 guidelines to assess aerobic biodegradation.

- Aquatic Systems : Apply OECD 308 protocols to measure hydrolysis and photolysis rates.

Cross-validate results with EPA’s DTXSID601276127 database, which collates environmental toxicity data .

Q. How can this compound serve as an internal standard in quantifying trace chlorobenzene derivatives via GC-MS?

- Methodological Answer : Use deuterated analogs to correct for matrix effects and ionization efficiency. Prepare calibration curves with spiked samples (e.g., 0.1–100 ppb range). Ensure the internal standard’s retention time differs from analytes to avoid co-elution. Validate using EPA Method 8270 for semivolatile organic compounds .

Q. What mechanistic insights can be gained from using this compound in isotopic labeling studies of metabolic pathways?

- Methodological Answer : In microbial metabolism studies, track deuterium incorporation into metabolites (e.g., chlorocatechols) using ²H-NMR or isotope-ratio mass spectrometry (IRMS). Compare pathways in Pseudomonas spp. to identify rate-limiting enzymatic steps affected by deuterium substitution .

Data Interpretation and Regulatory Considerations

Q. How should researchers address discrepancies in reported toxicity values for this compound across databases?

- Methodological Answer : Cross-reference peer-reviewed studies with regulatory sources (e.g., EPA’s DTXSID0021965 ) and harmonize test conditions (e.g., exposure duration, species). For acute aquatic toxicity, prioritize data from OECD 202 (Daphnia magna tests) over non-standardized assays .

Q. What are the implications of trace PCB contamination in this compound batches for environmental studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.